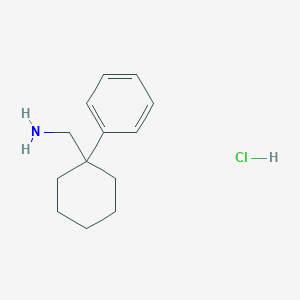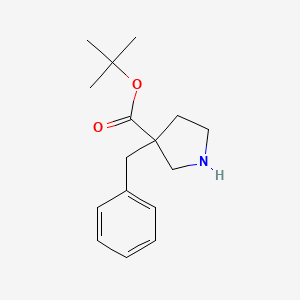
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide is a compound that belongs to the thiazole family, which are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Thiazoles have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications . This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules.
Métodos De Preparación
The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions . The resulting product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Chloro-1,3-thiazol-4-yl)acetohydrazide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Compared to these compounds, this compound is unique due to its specific structure and the presence of the acetohydrazide group, which may confer distinct biological activities and synthetic utility.
Propiedades
Fórmula molecular |
C5H6ClN3OS |
|---|---|
Peso molecular |
191.64 g/mol |
Nombre IUPAC |
2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide |
InChI |
InChI=1S/C5H6ClN3OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H,9,10) |
Clave InChI |
ZPEBROWFHDWYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Cl)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B13510449.png)






